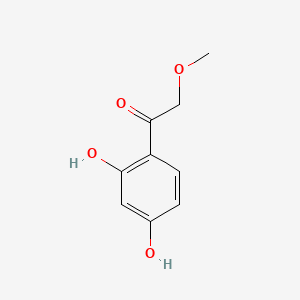

1-(2,4-dihydroxyphenyl)-2-methoxyethanone

Description

The exact mass of the compound 2',4'-Dihydroxy-2-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDSTPTUMQDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069171 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57280-75-8 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57280-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057280758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-DIHYDROXY-2-METHOXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a molecule of interest for researchers in drug development and related scientific fields. This document details its physicochemical characteristics, provides hypothetical spectroscopic data for identification purposes, and outlines detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 57280-75-8 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀O₄ | Calculated |

| Molecular Weight | 182.17 g/mol | Calculated |

| Appearance | Off-white to pale yellow crystalline solid | Predicted |

| Melting Point | 138–139°C | Experimental Data[1] |

| Boiling Point | ~315 °C at 760 mmHg | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Inferred from related compounds[2][3] |

| pKa | Phenolic hydroxyls: ~8-10 | Predicted |

Spectroscopic Data for Structural Elucidation

The following tables present hypothetical, yet structurally consistent, spectroscopic data for this compound. This information is intended to aid researchers in the identification and characterization of this molecule.

Table 2: Hypothetical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | s (br) | 1H | 2'-OH (intramolecular H-bond) |

| 10.0 (approx.) | s (br) | 1H | 4'-OH |

| 7.75 | d, J=8.8 Hz | 1H | H-6' |

| 6.40 | dd, J=8.8, 2.4 Hz | 1H | H-5' |

| 6.35 | d, J=2.4 Hz | 1H | H-3' |

| 4.60 | s | 2H | -CH₂- |

| 3.40 | s | 3H | -OCH₃ |

Table 3: Hypothetical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C=O |

| 165.0 | C-4' |

| 164.5 | C-2' |

| 133.0 | C-6' |

| 113.0 | C-1' |

| 108.0 | C-5' |

| 103.0 | C-3' |

| 75.0 | -CH₂- |

| 59.0 | -OCH₃ |

Table 4: Hypothetical FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2950, 2850 | Medium | C-H stretch (aliphatic) |

| 1640 | Strong | C=O stretch (ketone, H-bonded) |

| 1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1120 | Strong | C-O stretch (alkyl ether) |

Table 5: Hypothetical Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 40 | [M]⁺ |

| 151 | 100 | [M - OCH₃]⁺ |

| 137 | 80 | [M - CH₂OCH₃]⁺ |

| 121 | 60 | [C₇H₅O₂]⁺ |

Experimental Protocols

Synthesis via Hoesch Reaction

The synthesis of this compound can be achieved via the Hoesch reaction, which involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol.

Materials:

-

Resorcinol

-

Methoxyacetonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (HCl) gas

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Hexane

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a calcium chloride drying tube, dissolve resorcinol (1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether.

-

Add anhydrous zinc chloride (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction mixture will become thick with the precipitation of the ketimine hydrochloride intermediate.

-

Allow the reaction to stir at room temperature overnight.

-

Decant the ether and wash the solid precipitate with fresh anhydrous ether.

-

Hydrolyze the ketimine hydrochloride by adding 1 M hydrochloric acid and heating the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Synthesis workflow for this compound.

Analytical HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method can be developed for the analysis and purity assessment of the synthesized compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare a stock solution of the sample in methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase to an appropriate concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Run a blank (mobile phase) injection, followed by the sample injection.

-

Analyze the resulting chromatogram for retention time and peak purity.

Potential Biological Activity and Evaluation

Based on the chemical structure, particularly the dihydroxyphenyl moiety, this compound is hypothesized to possess tyrosinase inhibitory and antioxidant activities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.

Mechanism of Action: Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition of the enzyme's catalytic activity.[4][5][6] The dihydroxyphenyl structure of the target compound suggests it may act as a substrate analog, competitively inhibiting tyrosinase.

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay [7][8][9] This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control, and Kojic acid for the positive control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at time zero and then every 1-2 minutes for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant Activity

The phenolic hydroxyl groups in the molecule suggest potential antioxidant activity through radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay [10] This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic Acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol. Prepare serial dilutions.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value.

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

This compound is a compound with significant potential for applications in fields requiring tyrosinase inhibition and antioxidant activity, such as dermatology and cosmetology. This guide provides a foundational understanding of its chemical properties and outlines the necessary experimental framework for its synthesis, characterization, and biological evaluation. Further experimental validation of the data presented herein is encouraged to fully elucidate the properties and potential of this molecule.

References

- 1. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanoge… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS: 57280-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS number 57280-75-8), a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. This document consolidates available data on its chemical properties, synthesis, and putative biological activities. While direct experimental evidence on the biological mechanisms of this specific molecule is limited, this guide also explores the activities of structurally related compounds to infer potential avenues for future research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided. Additionally, logical relationships and potential signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, also known by its synonym 2',4'-Dihydroxy-2-methoxyacetophenone, is a substituted aromatic ketone. Its chemical structure features a dihydroxylated phenyl ring attached to a methoxyethanone moiety.

| Property | Value | Reference(s) |

| CAS Number | 57280-75-8 | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Melting Point | 138-139 °C | [1][2] |

| Appearance | Not specified in literature; likely a crystalline solid | |

| Solubility | Not specified in literature | |

| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone; Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | [1] |

Synthesis

The primary method cited for the synthesis of this compound is the Hoesch reaction .[1] This reaction involves the acylation of an electron-rich aromatic compound (in this case, resorcinol) with a nitrile (methoxyacetonitrile) in the presence of an acid catalyst.

Experimental Protocol: Hoesch Reaction

Materials:

-

Resorcinol

-

Methoxyacetonitrile

-

Anhydrous zinc chloride (or other Lewis acid)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Gaseous hydrogen chloride

-

Ice-salt bath

-

Hydrochloric acid (for hydrolysis)

-

Apparatus for handling anhydrous reagents and gases

Procedure:

-

A solution of resorcinol and methoxyacetonitrile in anhydrous diethyl ether is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a reflux condenser.

-

The reaction mixture is cooled in an ice-salt bath.

-

A stream of dry hydrogen chloride gas is passed through the solution with continuous stirring.

-

The reaction is allowed to proceed at a low temperature for several hours. The progress can be monitored by thin-layer chromatography.

-

Upon completion, the intermediate ketimine hydrochloride precipitates. The solid is collected by filtration and washed with anhydrous ether.

-

The isolated ketimine hydrochloride is then hydrolyzed by heating with dilute hydrochloric acid.

-

The resulting product, this compound, is then isolated, purified (e.g., by recrystallization), and characterized.

Biological Activity and Potential Mechanisms of Action

Direct and extensive studies on the biological activity of this compound are not widely published. However, its use in the cosmetics industry suggests antioxidant and skin-soothing properties. The biological activities of structurally similar compounds, particularly other substituted acetophenones and chalcones, have been investigated, providing a basis for inferring the potential activities of the target compound.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The dihydroxy substitution on the phenyl ring of this compound suggests it may possess significant antioxidant capacity.

Note: No specific IC50 values for the antioxidant activity of this compound were found in the reviewed literature.

Anti-inflammatory Activity (Inferred from Structurally Similar Compounds)

Many phenolic compounds, including chalcones and other acetophenone derivatives, exhibit anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory signaling pathways. While not directly demonstrated for this compound, a plausible mechanism could involve the inhibition of pro-inflammatory enzymes and cytokines.

A potential, though unconfirmed, anti-inflammatory signaling pathway that could be modulated by compounds with this structural motif is the Toll-like receptor 4 (TLR4) pathway, which is a key initiator of the innate immune response.

Potential for Collagen Synthesis Stimulation

The use of this compound in cosmetic formulations is also suggestive of its potential to promote skin health, which may include the stimulation of collagen synthesis. This is a common property attributed to various phenolic compounds.

Note: There is no direct experimental evidence from the reviewed literature to support the effect of this compound on collagen synthesis.

Experimental Protocols for Biological Assays

The following are standard protocols for assays that would be relevant for validating the inferred biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the appropriate wavelength (around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Assay in Macrophages

Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Procedure:

-

Culture RAW 264.7 macrophage cells in appropriate media and conditions.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Determine the dose-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.

Collagen Synthesis Assay in Human Dermal Fibroblasts

Principle: This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts in culture, either in the basal state or after treatment with a test compound.

Procedure:

-

Culture primary human dermal fibroblasts in appropriate media.

-

Seed the fibroblasts in culture plates and grow them to near confluence.

-

Treat the cells with various concentrations of the test compound in serum-free or low-serum media for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Quantify the amount of soluble collagen in the supernatant using a specific assay kit (e.g., Sircol™ Soluble Collagen Assay), which is based on the specific binding of the Sirius Red dye to collagen.

-

Measure the absorbance of the dye-collagen complex at the recommended wavelength.

-

Compare the amount of collagen produced in the treated cells to that in the untreated control cells to determine the effect of the test compound on collagen synthesis.

Conclusion and Future Directions

This compound is a compound with established physicochemical properties and a known synthetic route. While its application in cosmetics suggests beneficial skin properties, there is a notable lack of direct, publicly available scientific literature detailing its specific biological activities and mechanisms of action. The inferred antioxidant and anti-inflammatory properties, based on its chemical structure and the activities of related compounds, warrant further investigation.

Future research should focus on:

-

Performing in vitro antioxidant assays to quantify its radical scavenging activity.

-

Conducting in vitro anti-inflammatory studies to determine its effect on inflammatory pathways and mediator production.

-

Investigating its impact on collagen synthesis and other extracellular matrix components in dermal fibroblasts.

-

Elucidating the specific signaling pathways through which it may exert its biological effects.

Such studies will be crucial for validating the potential of this compound as an active ingredient in pharmaceutical and cosmetic formulations and for providing a solid scientific basis for its application in drug development.

References

An In-depth Technical Guide to the Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a valuable building block in the development of various pharmaceutical compounds. The synthesis, physicochemical properties, and a representative experimental protocol are presented herein.

Core Synthesis Pathway: The Hoesch Reaction

The most established and direct route for the synthesis of this compound is the Hoesch reaction (also known as the Houben-Hoesch reaction). This electrophilic aromatic substitution is particularly well-suited for the acylation of electron-rich aromatic compounds, such as resorcinol (1,3-dihydroxybenzene).

In this reaction, resorcinol is reacted with methoxyacetonitrile in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), and gaseous hydrogen chloride (HCl). The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final ketone product. The reaction is favored at the more nucleophilic carbon position of resorcinol, leading to the desired 2,4-dihydroxy substituted product.

An alternative, though less specifically documented pathway for this particular molecule, is the Friedel-Crafts acylation . This would involve the direct acylation of resorcinol with methoxyacetyl chloride using a suitable Lewis acid catalyst. While a common method for acylating aromatic rings, specific protocols for the methoxyacetylation of resorcinol are not as prevalent in the literature as the Hoesch reaction.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. Note that comprehensive spectroscopic data from published literature is limited.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Melting Point | 138 - 139 °C |

| Intermediate (Ketimine HCl) M.P. | 205 - 207 °C[1] |

Experimental Protocols

Materials:

-

Resorcinol

-

Methoxyacetonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Hydrochloric Acid (aqueous solution)

-

Sodium Bicarbonate (aqueous solution)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a drying tube is charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solvent, add equimolar amounts of resorcinol and methoxyacetonitrile. Subsequently, add a catalytic amount of anhydrous zinc chloride.

-

Introduction of HCl: While maintaining the inert atmosphere and stirring, bubble dry hydrogen chloride gas through the reaction mixture. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Formation of Ketimine Hydrochloride: The reaction mixture will gradually form a precipitate of the ketimine hydrochloride intermediate.

-

Hydrolysis: Upon completion of the reaction, the solvent is decanted, and the ketimine hydrochloride precipitate is collected. The precipitate is then hydrolyzed by heating with dilute aqueous hydrochloric acid.

-

Work-up and Purification: After cooling, the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, followed by a dilute aqueous sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The resulting solid is further purified by recrystallization from an appropriate solvent system to yield this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow diagram of the Hoesch reaction for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of the Hoesch reaction.

References

Unveiling the Biological Potential of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: A Technical Overview

For Immediate Release

Shanghai, China – November 3, 2025 – This technical whitepaper provides a comprehensive analysis of the biological activities associated with the phenolic compound 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. Geared towards researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, and putative functions, and contextualizes its potential through the detailed examination of its structural isomers and related derivatives. While quantitative biological data for this compound itself is limited in the public domain, this guide offers a scientifically grounded perspective on its likely activities by presenting robust data from closely related molecules.

Chemical Identity and Synthesis

This compound, also known by its synonyms 2',4'-Dihydroxy-2-methoxyacetophenone and 3-(Methoxyacetyl)benzene-1,3-diol, is a substituted acetophenone with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Its unique structure, featuring a resorcinol moiety, imparts several of its characteristic properties.

CAS Number: 57280-75-8

Physical Properties:

-

Melting Point: 138–139°C[1]

The primary route for the synthesis of this compound is the Hoesch reaction . This process involves the condensation of methoxyacetonitrile with resorcinol, followed by the hydrolysis of the resulting ketimine hydrochloride intermediate[1][2].

Reported Applications

Primarily, this compound has found applications in the cosmetic and dermatological fields. It is reported to possess antioxidant properties, offer protection against UV-induced damage, exhibit anti-inflammatory effects, and stimulate collagen synthesis. These attributes make it a desirable ingredient in skincare formulations aimed at anti-aging and skin protection. Furthermore, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds[3]. A patent has also highlighted the potential of resorcinol-based compounds for providing UV protection up to 400 nm.

Biological Activity Profile of Structural Isomers and Related Compounds

Due to the scarcity of specific quantitative biological data for this compound, this section details the activities of its close structural isomers and derivatives. This information provides valuable insights into the potential biological profile of the target compound.

Neuroprotective Activity

The isomer 2',3'-Dihydroxy-4'-methoxyacetophenone has demonstrated significant neuroprotective effects.

| Compound | Assay | Cell Line | Activity | Reference |

| 2',3'-Dihydroxy-4'-methoxyacetophenone | Glutamate-induced cell death | HT22 | EC₅₀ = 10.94 μM | [4] |

| 2',3'-Dihydroxy-4'-methoxyacetophenone | Scopolamine-induced memory impairment | Mice | Improvement at 50 mg/kg (p.o.) | [4] |

This isomer also inhibits Ca²⁺ accumulation and possesses antioxidant properties, suggesting a multi-faceted mechanism for its neuroprotective action[4].

Antimicrobial and Cytotoxic Activities

Different isomers have shown varied antimicrobial and cytotoxic profiles.

| Compound | Activity | Organism/Cell Line | Details | Reference |

| 2',4'-Dihydroxy-6'-methoxyacetophenone | Antimicrobial | Not specified | General antimicrobial activity reported | [2] |

| 2',5-Dihydroxy-4-methoxyacetophenone | Cytotoxicity | HT22 | Inhibits glutamate-induced cytotoxicity | [5] |

| Chalcone derivatives of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | SH-SY5Y, A-549, FaDu | IC₅₀ values in the low micromolar range | [6] |

Anti-Inflammatory and Enzyme Inhibition Activities

A related chromen-4-one derivative and a phenylpropanoid compound have shown potent anti-inflammatory and enzyme-inhibiting activities.

| Compound | Target/Assay | IC₅₀/Effect | Reference |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | 1.37 μM | [7] |

| Butyrylcholinesterase | 0.95 μM | [7] | |

| MAO-B | 0.14 μM | [7] | |

| COX-1 | 7.09 μM | [7] | |

| COX-2 | 0.38 μM | [7] | |

| 5-LOX | 0.84 μM | [7] | |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-induced NO and PGE₂ production | Dose-dependent inhibition | [8] |

Exemplary Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activities of phenolic compounds like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound.

-

Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure: In a 96-well plate, a small volume of each dilution of the test compound is mixed with the DPPH solution. A control well contains the solvent and the DPPH solution.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Data Analysis: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells (e.g., cancer cell lines or normal fibroblasts) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm).

-

Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Collagen Synthesis Assay

The stimulation of collagen synthesis can be quantified in dermal fibroblast cultures.

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured to near confluence in appropriate media. The cells are then treated with various concentrations of the test compound in a serum-free or low-serum medium for a defined period (e.g., 48-72 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted collagen.

-

Collagen Quantification: The amount of soluble collagen in the supernatant is quantified using a commercially available kit, such as the Sircol™ Soluble Collagen Assay[9]. This assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagens.

-

Procedure: The collected supernatant is incubated with the Sircol dye reagent, leading to the precipitation of a collagen-dye complex. The complex is then pelleted by centrifugation, and the unbound dye is removed. The pellet is dissolved in an alkali reagent, and the absorbance of the resulting solution is measured spectrophotometrically (e.g., at 555 nm).

-

Data Analysis: The collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of collagen. The results are typically expressed as a percentage increase in collagen production compared to untreated control cells.

Visualization of Pathways and Workflows

To further elucidate the experimental and biological processes, the following diagrams are provided.

Conclusion and Future Directions

This compound is a phenolic compound with clear applications in the cosmetic industry, attributed to its antioxidant, anti-inflammatory, and collagen-stimulating properties. While direct quantitative evidence for these effects is not extensively documented in publicly available literature, the biological activities of its structural isomers and related compounds strongly support its potential in these areas. The potent neuroprotective, antimicrobial, cytotoxic, and anti-inflammatory activities observed in these related molecules provide a solid foundation for future research.

To fully elucidate the biological activity profile of this compound, further in-depth studies are warranted. It is recommended that future investigations focus on:

-

Quantitative in vitro assays to determine the IC₅₀ or EC₅₀ values for its antioxidant, anti-inflammatory, and cytotoxic activities.

-

Mechanistic studies to identify the specific signaling pathways modulated by this compound.

-

In vivo studies to validate its efficacy and safety for dermatological and other therapeutic applications.

This technical guide serves as a foundational resource to stimulate and guide such future research, ultimately unlocking the full therapeutic and commercial potential of this promising compound.

References

- 1. Inhibitory Effect of Mitoxantrone on Collagen Synthesis in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,7,4'-trihydroxyflavone | CAS#:2034-65-3 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2,4-dihydroxyphenyl)-2-methoxyethanone Derivatives and Analogues

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Introduction

The 1-(2,4-dihydroxyphenyl)ethanone scaffold is a key structural motif found in numerous biologically active compounds. Its derivatives, particularly chalcones, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antifungal, anti-inflammatory, and antioxidant effects. The synthetic accessibility of this scaffold allows for the generation of diverse analogues, making it a valuable starting point for the development of novel therapeutic agents. This guide will delve into the synthesis of these derivatives, their quantified biological effects, and the signaling pathways through which they exert their action.

Synthesis of 1-(2,4-dihydroxyphenyl)ethanone Derivatives

The primary method for synthesizing chalcone derivatives from 1-(2,4-dihydroxyphenyl)ethanone (or its close analogue 2',4'-dihydroxyacetophenone) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.

General Synthesis Workflow

The general workflow for the synthesis of these chalcone derivatives can be visualized as a straightforward process from starting materials to the final product, often involving a simple condensation reaction followed by purification.

Caption: General workflow for the synthesis of chalcone derivatives.

Detailed Experimental Protocol: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol is adapted from a reported synthesis of a chalcone derivative.

Materials:

-

2,4-dihydroxy acetophenone (0.01 mol)

-

4-hydroxybenzaldehyde (0.01 mol)

-

Ethanol (25 ml)

-

60% aqueous Sodium Hydroxide (NaOH) (10 ml)

-

1M aqueous Hydrochloric Acid (HCl)

-

Methanol-water system for crystallization

Procedure:

-

In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.

-

To this solution, add 10 ml of 60% aqueous NaOH as a catalyst.

-

Place the flask in a water bath and reflux the reaction mixture for 3 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Acidify the reaction mass to a pH of 1 using 1M aqueous HCl.

-

Filter the separated product and wash it thoroughly with distilled water until the filtrate is neutral.

-

Dry the product in an oven at 50 °C.

-

Crystallize the crude product from a methanol-water system to obtain the pure chalcone.

Biological Activities

Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A number of chalcone derivatives synthesized from 2',4'-dihydroxyacetophenone analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |

| b22 | Chalcone with specific alkoxylation | HepG2 (Liver) | 0.9 | [1] |

| HeLa (Cervical) | 1.1 | [1] | ||

| MCF-7 (Breast) | 1.3 | [1] | ||

| A549 (Lung) | 1.5 | [1] | ||

| SW1990 (Pancreatic) | 0.8 | [1] | ||

| b29 | Chalcone with specific alkoxylation | HepG2 (Liver) | 1.5 | [1] |

| HeLa (Cervical) | 1.2 | [1] | ||

| MCF-7 (Breast) | 1.0 | [1] | ||

| A549 (Lung) | 1.7 | [1] | ||

| SW1990 (Pancreatic) | 1.1 | [1] | ||

| 4a | 3-benzylidenchroman-4-one | K562 (Leukemia) | ≤3.86 µg/ml | [2] |

| MDA-MB-231 (Breast) | ≤3.86 µg/ml | [2] | ||

| SK-N-MC (Neuroblastoma) | ≤3.86 µg/ml | [2] | ||

| DMC derivative 2b | 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | [3] |

| DMC derivative 2g | 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | [3] |

| DMC derivative 2h | 4′-O-benzylated-DMC | A-549 (Lung) | 9.99 | [3] |

| FaDu (Pharyngeal) | 13.98 | [3] | ||

| DDC | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast) | 52.5 | [4] |

| MDA-MB-231 (Breast) | 66.4 | [4] |

Antifungal Activity

Several 1-(2,4-dihydroxyphenyl)ethanone derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi. The inhibitory activity is often reported as IC50 values.

| Compound ID | Fungal Strain | IC50 (µg/mL) | Reference |

| 2g | Glomerella cingulate | 16.50 | |

| Botrytis cinerea | 25.12 | ||

| Fusarium graminearum | 36.34 | ||

| Curvularia lunata | 28.76 | ||

| Fusarium oxysporum f. sp. vasinfectum | 31.15 | ||

| 2h | Glomerella cingulate | 19.25 | |

| Botrytis cinerea | 28.43 | ||

| Fusarium graminearum | 32.81 | ||

| Curvularia lunata | 30.19 | ||

| Fusarium oxysporum f. sp. vasinfectum | 35.57 | ||

| Chalcone derivative | C. albicans LABMIC 0105 | MIC 0.625 mg/mL | [5] |

| Chalcone derivative | C. albicans LABMIC 0107 | MIC 0.312 mg/mL | [5] |

Mechanism of Action: Signaling Pathway Modulation

The biological effects of 1-(2,4-dihydroxyphenyl)ethanone derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some chalcone derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

NF-κB/COX-2 Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Its constitutive activation is linked to the development and progression of various cancers. NF-κB can induce the expression of target genes like Cyclooxygenase-2 (COX-2), which is involved in inflammation and carcinogenesis. Certain chalcone analogues have been found to suppress this pathway.

Caption: Inhibition of the NF-κB/COX-2 pathway by derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-(2,4-dihydroxyphenyl)ethanone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., etoposide). Incubate for 48-72 hours.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system (e.g., X-ray film or a CCD camera-based imager).

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[7]

Materials:

-

Fungal strains

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microplates

-

Test compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the fungal strains in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium directly in the 96-well microplate.

-

Inoculation: Add the fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

Conclusion

Derivatives of this compound, especially chalcones, represent a promising class of compounds with potent anticancer and antifungal activities. Their synthesis is often straightforward, allowing for the generation of a wide array of analogues for structure-activity relationship studies. The mechanism of action for their anticancer effects appears to be linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB/COX-2. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of these and similar compounds, facilitating further research and development in the quest for novel therapeutic agents. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic and antifungal activity of chalcones synthesized from a natural acetophenone isolated from Croton anisodontus | Revista Virtual de Química [rvq-sub.sbq.org.br]

- 6. m.youtube.com [m.youtube.com]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8), also known as 2',4'-Dihydroxy-2-methoxyacetophenone. Due to the limited availability of published experimental spectra in public databases, this document outlines the established synthesis protocol and provides detailed, generalized methodologies for acquiring and interpreting its spectroscopic data. Expected spectroscopic characteristics based on the compound's structure are presented to guide researchers in its identification and characterization.

Compound Identity and Physicochemical Properties

This compound is an aromatic ketone derivative of resorcinol. Its structure combines a dihydroxyphenyl ring with a methoxyethanone side chain, making it a subject of interest in synthetic chemistry and potentially for biological screening.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone |

| CAS Number | 57280-75-8 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Melting Point | 138–139°C[1] |

Spectroscopic Data

While specific experimental datasets for this compound are not widely available in the reviewed literature, this section details the expected spectroscopic characteristics based on its chemical structure. These tables are intended to serve as a reference for researchers confirming the identity of this compound.

¹H NMR Spectroscopy (Expected Data)

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and methoxy groups, and the methoxy protons. The phenolic hydroxyl protons would likely appear as broad singlets.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | Broad s | 1H | Phenolic OH (C2') |

| ~9.0-10.0 | Broad s | 1H | Phenolic OH (C4') |

| ~7.8 | d | 1H | H-6' |

| ~6.4 | dd | 1H | H-5' |

| ~6.3 | d | 1H | H-3' |

| ~4.6 | s | 2H | -CO-CH₂-O- |

| ~3.3 | s | 3H | -O-CH₃ |

¹³C NMR Spectroscopy (Expected Data)

The ¹³C NMR spectrum would show nine distinct carbon signals, including the carbonyl carbon at a significantly downfield shift, four aromatic carbons (two quaternary, two tertiary), the methylene carbon, and the methoxy carbon.

| Chemical Shift (δ) (ppm) | Assignment |

| ~198 | C=O |

| ~165 | C-2' & C-4' |

| ~133 | C-6' |

| ~113 | C-1' |

| ~108 | C-5' |

| ~103 | C-3' |

| ~77 | -CO-CH₂-O- |

| ~59 | -O-CH₃ |

Infrared (IR) Spectroscopy (Expected Data)

The IR spectrum is expected to be characterized by strong absorptions corresponding to the hydroxyl, carbonyl, and ether functional groups, as well as aromatic C-H and C=C stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1640-1620 | Strong | C=O Stretch (Aryl Ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1100 | Strong | C-O Stretch (Ether and Phenol) |

Mass Spectrometry (MS) (Expected Data)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of fragments from the side chain.

| m/z | Proposed Fragment Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₂CH₃]⁺ (Loss of methoxyethyl radical) |

| 121 | [HO-C₆H₄-CO]⁺ (Hydroxyphenoyl cation) |

| 45 | [CH₂OCH₃]⁺ (Methoxymethyl cation) |

Experimental Protocols

Synthesis: Hoesch Reaction

This compound is synthesized via the Hoesch reaction.[1][2] This involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst, followed by hydrolysis.

Materials:

-

Resorcinol

-

Methoxyacetonitrile

-

Anhydrous zinc chloride (ZnCl₂) or gaseous hydrogen chloride (HCl)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous)

Procedure:

-

A solution of resorcinol (1 equivalent) and methoxyacetonitrile (1.2 equivalents) is prepared in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled to 0°C in an ice bath.

-

Anhydrous zinc chloride (1.5 equivalents) is added portion-wise while stirring. Alternatively, a stream of dry HCl gas is passed through the solution until saturation.

-

The reaction mixture is stirred at 0°C for 2-4 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.

-

The intermediate ketimine hydrochloride precipitates from the solution. The solid is collected by filtration and washed with anhydrous diethyl ether.

-

The collected solid is then hydrolyzed by heating in dilute aqueous hydrochloric acid (e.g., 10% HCl) at 50-60°C for 1-2 hours.

-

Upon cooling, the crude product, this compound, crystallizes.

-

The product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Record the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Record the ¹³C NMR spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.

-

Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified powder directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Obtain the mass spectrum using a mass spectrometer, for instance, with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination.

-

Introduce the sample into the instrument, either via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Record the spectrum, observing the molecular ion peak and the fragmentation pattern.

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the starting materials to the final characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

Unveiling the Potential Mechanism of Action of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the detailed mechanism of action of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. Therefore, this guide extrapolates potential mechanisms based on research conducted on structurally similar compounds. The pathways and experimental data presented herein are derived from studies on related dihydroxyacetophenone and chalcone derivatives and should be considered as a hypothetical framework for investigating this compound.

Introduction

This compound, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, is a phenolic compound with potential applications in the cosmetic and pharmaceutical industries. While direct research on its specific molecular targets and signaling pathways is limited, its structural motifs, particularly the dihydroxyphenyl group, are common in a variety of biologically active molecules. This guide synthesizes findings from related compounds to propose a potential mechanism of action for this compound, focusing on its plausible roles in anti-inflammatory, antioxidant, and cellular signaling pathways.

Core Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action for this compound may involve the modulation of key signaling pathways implicated in inflammation and cellular stress responses.

Anti-Inflammatory Activity

Structurally similar phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting central inflammatory mediators. A plausible mechanism for this compound could involve the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.

In a study on a licochalcone B derivative, which shares a dihydroxyphenyl moiety, the compound was found to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was attributed to the suppression of NF-κB and AP-1 activation.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Hypothesized NF-κB inhibitory pathway.

Antioxidant Activity

The dihydroxy-substituted phenyl ring in this compound suggests a potent antioxidant capacity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). This direct antioxidant activity can help mitigate cellular damage caused by oxidative stress.

Furthermore, some phenolic compounds can indirectly exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Potential for Collagen Synthesis Stimulation

While direct evidence is lacking for this compound, its reported use in skincare for promoting collagen production suggests a potential interaction with pathways governing extracellular matrix protein synthesis. This could involve the modulation of growth factor signaling, such as the TGF-β (Transforming growth factor-beta) pathway, which is a key regulator of collagen gene expression.

Proposed Collagen Synthesis Workflow

Caption: Hypothesized workflow for collagen synthesis.

Data from Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound. This data provides a basis for predicting the potential efficacy and potency of the target compound.

| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Effective Concentration | Reference |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | Cytotoxicity | HT-29 (Colon Cancer) | Dose- and time-dependent decrease in cell proliferation | [1][2] |

| 2',3'-Dihydroxy-4'-methoxyacetophenone | Neuroprotection | HT22 cells | EC50 = 10.94 μM (against glutamate-induced cell death) | |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | Anti-proliferative | RPMI8226, MM.1S, U266 (Multiple Myeloma) | IC50: 25.97, 18.36, 15.02 μM, respectively | |

| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Tyrosinase Inhibition | Mushroom tyrosinase | 200 times more potent than kojic acid | |

| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Melanin Synthesis Inhibition | NHEM (Melanocytes) | IC50 = 10 μM |

Experimental Protocols for Key Assays

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-NF-κB, anti-IκBα, anti-Nrf2, anti-collagen type I) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable in the public domain, analysis of structurally similar compounds provides a strong foundation for hypothesizing its biological activities. It is plausible that this compound exerts antioxidant effects through direct radical scavenging and potential activation of the Nrf2 pathway. Its anti-inflammatory properties may be mediated by the inhibition of the NF-κB signaling cascade. Furthermore, its application in skincare suggests a role in promoting collagen synthesis, possibly through the modulation of the TGF-β pathway.

The proposed mechanisms and experimental protocols outlined in this guide offer a comprehensive framework for future research to elucidate the precise molecular interactions and therapeutic potential of this compound. Such investigations are crucial for validating its use in dermatological and pharmaceutical applications and for the development of novel therapeutics.

References

A Technical Guide to 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a phenolic compound of interest in various scientific fields. The document details its chemical identity, structural properties, and a standard synthesis protocol. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known activities of structurally related acetophenones and polyphenols, particularly their antioxidant and anti-inflammatory properties. Potential mechanisms of action, such as the modulation of key cellular signaling pathways like PI3K/Akt/mTOR, are explored to provide a basis for future research and drug development initiatives. This document aims to serve as a foundational resource for professionals investigating the therapeutic potential of this and similar compounds.

Chemical Identity and Properties

This compound, also known by its synonym 2',4'-Dihydroxy-2-methoxyacetophenone, is an aromatic ketone. Its structure features a dihydroxyphenyl group attached to a methoxyethanone moiety. The phenolic hydroxyl groups are key to its chemical reactivity and potential biological activities, including antioxidant effects.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone; Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | [1] |

| CAS Number | 57280-75-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Melting Point | 138–139°C |[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Hoesch reaction.[1] This reaction involves the acylation of an electron-rich aromatic compound, in this case, resorcinol (1,3-dihydroxybenzene), using a nitrile.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via the Hoesch Reaction.

Detailed Synthesis Protocol (Hoesch Reaction)

This protocol is based on the established Hoesch reaction methodology for producing dihydroxyacetophenone derivatives.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve resorcinol and methoxyacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether).

-

Acylation: Cool the mixture in an ice bath. Introduce a stream of dry hydrogen chloride (HCl) gas into the solution while stirring. The reaction mixture is then typically allowed to stand for several hours to facilitate the formation of the ketimine hydrochloride intermediate, which often precipitates from the solution.

-

Isolation of Intermediate: Collect the precipitated ketimine hydrochloride salt by filtration and wash with the anhydrous solvent. The melting point of this intermediate is reported to be 205–207°C.[1]

-

Hydrolysis: Heat the isolated ketimine hydrochloride in water. This hydrolysis step converts the imine to a ketone.

-

Purification: After cooling, the final product, this compound, can be isolated via filtration or extraction and purified further by recrystallization to yield the final product with a melting point of 138–139°C.[1]

Biological Activity and Potential Applications

While direct and extensive biological studies on this compound are not widely published, the compound is noted for its use in the cosmetics and skincare industries due to its potential antioxidant properties, which may help protect the skin from UV damage and reduce inflammation.[4] The broader class of dihydroxyacetophenones and related polyphenols are known for a range of biological activities.[5][6] Investigating these activities provides a logical starting point for assessing the therapeutic potential of the title compound.

Table 2: Biological Activities of Structurally Related Acetophenone Derivatives

| Compound | Biological Activity | Key Findings (IC₅₀, etc.) | Source(s) |

|---|---|---|---|

| 2,3-Dihydroxy-4-methoxyacetophenone | Neuroprotection | Protects HT22 cells from glutamate-induced cell death (EC₅₀ = 10.94 μM). | [7] |

| 2'-Hydroxy-5'-methoxyacetophenone | Anti-inflammatory | Significantly inhibits nitric oxide (NO) production and suppresses TNF-α secretion in LPS-stimulated BV-2 and RAW264.7 cells. | [8] |

| 2,4-Dihydroxyacetophenone Benzoylhydrazone (analogue 5g) | Antioxidant | Potent radical scavenger in the DPPH assay; protects HepG2 cells against H₂O₂-induced oxidative damage. | [6] |

| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Tyrosinase Inhibition | Inhibits melanin synthesis by accelerating tyrosinase degradation and through antioxidant effects. |[9] |

Example Experimental Protocol: Antioxidant Activity Assay (DPPH Method)

This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound, a key indicator of antioxidant potential.[6][10]

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1.3 mg/mL).

-